molecular formula C11H14O3S B8298682 (4-Mercapto-2,5-dimethyl-phenoxy)-acetic acid methyl ester

(4-Mercapto-2,5-dimethyl-phenoxy)-acetic acid methyl ester

Cat. No. B8298682
M. Wt: 226.29 g/mol
InChI Key: LVIWZUAGRHUNED-UHFFFAOYSA-N
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Patent
US06964983B2

Procedure details

The title compound was prepared from compound WWA in a manner analogous to compound 1C. 400 MHz 1H NMR (DMSO-d6) δ 7.07 (s, 1H), 6.50 (s, 1H), 4.56 (s, 2H), 3.76 (s, 3H), (s, 1H), 2.26 (s, 3H), 2.17 (s, 3H); MS m/z 252 (m+1). Preparation of (4-Mercapto-2,5-dimethyl-phenoxy)-acetic acid methyl ester (Compound WW)
Name
compound 1C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
COC(=O)C[O:5][C:6]1[CH:11]=[C:10](OC)[C:9]([S:14][C:15]#[N:16])=[CH:8][C:7]=1[CH3:17].[CH3:19]OC(=O)COC1C=C(C)C(S)=CC=1C>>[CH3:17][C:7]1[CH:8]=[C:9]([S:14][C:15]#[N:16])[C:10]([CH3:19])=[CH:11][C:6]=1[OH:5]

Inputs

Step One
Name
compound 1C
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(COC1=C(C=C(C(=C1)OC)SC#N)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(COC1=C(C=C(C(=C1)C)S)C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C(C(=C1)SC#N)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.